molecular formula C19H17FN2O2S2 B3402003 N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1049206-58-7

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B3402003
CAS No.: 1049206-58-7
M. Wt: 388.5 g/mol
InChI Key: DQMLFTOTZCKRQC-UHFFFAOYSA-N
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Description

N-(2-(Ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide is a thiazole-based acetamide derivative characterized by:

  • Thiazole core: A five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.
  • Substituents: 2-(Ethylthio) group: An ethyl-sulfide moiety at position 2 of the thiazole ring. 4-Phenyl group: A benzene ring attached to position 4 of the thiazole. 2-(2-Fluorophenoxy)acetamide: A fluorinated phenoxy group linked via an acetamide chain at position 3.

Properties

IUPAC Name

N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S2/c1-2-25-19-22-17(13-8-4-3-5-9-13)18(26-19)21-16(23)12-24-15-11-7-6-10-14(15)20/h3-11H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMLFTOTZCKRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(S1)NC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

Several compounds share the thiazole or thiadiazole backbone with variations in substituents (Table 1).

Table 1: Key Structural Analogues
Compound ID & Name Core Structure Substituents Yield (%) Melting Point (°C) Source
Target : N-(2-(Ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide Thiazole 2-Ethylthio, 4-phenyl, 5-(2-fluorophenoxy)acetamide - - -
5g : N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 1,3,4-Thiadiazole 5-Ethylthio, 2-(isopropyl/methylphenoxy)acetamide 78 168–170
2 : 2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide Thiazole 4-Phenyl, 2-chloroacetamide - -
7 : 2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide Thiazole 4-Phenyl, 2-(4-hydroxypiperidinyl)acetamide - -
5k : 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole 5-Methylthio, 2-(2-methoxyphenoxy)acetamide 72 135–136
Key Observations :
  • Substituent Effects: Ethylthio vs. Methylthio: Ethylthio groups (e.g., 5g) generally confer higher lipophilicity compared to methylthio (5k), which may influence membrane permeability . Fluorophenoxy vs. Methoxyphenoxy: The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to 2-methoxyphenoxy (5k) due to fluorine’s resistance to oxidative metabolism .

Fluorinated Aromatic Systems in Analogues

Fluorine substitution patterns significantly influence bioactivity and physicochemical properties (Table 2).

Table 2: Fluorinated Analogues
Compound ID & Name Fluorine Position Core Structure Notable Features Source
Target 2-Fluorophenoxy Thiazole Combines fluorophenoxy with ethylthio -
EP 3 348 550A1 : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide 2-Methoxyphenyl Benzothiazole Trifluoromethyl enhances hydrophobicity
561295-12-3 : 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Fluorophenyl Triazole Fluorophenyl with triazole-thioether
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4-Fluorophenyl Dihydrothiadiazole Fluorophenyl in a saturated heterocycle
Key Observations :
  • Positional Effects: 2-Fluorophenoxy (target) vs.
  • Electron-Withdrawing Effects : Fluorine’s electronegativity can polarize adjacent bonds, enhancing interactions with target proteins. For example, trifluoromethyl groups () amplify this effect but may reduce solubility .

Sulfur-Containing Substituents

Sulfur-based groups (e.g., thioethers, sulfamoyl) modulate reactivity and pharmacokinetics (Table 3).

Table 3: Sulfur-Containing Analogues
Compound ID & Name Sulfur Group Core Structure Key Data Source
Target 2-Ethylthio Thiazole Ethylthio enhances lipophilicity -
5h : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide 5-Benzylthio 1,3,4-Thiadiazole Higher yield (88%) vs. ethylthio analogs
444110-15-0 : 2-(2-Isopropyl-5-methylphenoxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide Thiazolylsulfamoyl Acetamide-thiazole Sulfamoyl group may improve solubility
573930-79-7 : 2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Triazolylsulfanyl Triazole Pyrazinyl-triazole with fluorophenyl
Key Observations :
  • Thioether vs. Sulfamoyl : Benzylthio (5h) and ethylthio (target) groups increase lipophilicity, whereas sulfamoyl () introduces polar sulfonamide motifs, enhancing aqueous solubility .
  • Synthetic Yields : Benzylthio derivatives (e.g., 5h, 88% yield) are synthesized more efficiently than ethylthio analogs (e.g., 5g, 78%), likely due to stabilized intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide

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